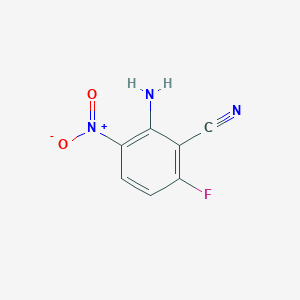
4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide
Descripción general
Descripción
4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C9H11BrFNO2S . It is a versatile material utilized in various scientific research. Its unique properties enable its application in areas like drug synthesis, organic chemistry, and pharmaceutical research.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, fluoro, and sulfonamide groups. The propan-2-yl group is attached to the nitrogen atom of the sulfonamide group . More detailed structural information, such as bond lengths and angles, would require advanced computational chemistry techniques or experimental methods such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight and molecular formula, which are available from its structure . Detailed properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, MS) may be available in specialized chemical databases .Aplicaciones Científicas De Investigación
Catalytic Applications : A study by Khazaei, Abbasi, and Moosavi‐Zare (2014) discusses the synthesis of a novel N-bromo sulfonamide reagent used as a catalyst for the synthesis of specific compounds through a pseudo five-component condensation reaction. This highlights its potential use in facilitating complex chemical reactions (Khazaei, Abbasi, & Moosavi‐Zare, 2014).
Synthesis of Derivatives : Research by Branowska et al. (2022) focuses on the synthesis and characterization of sulfonamide derivatives, examining their tautomerism and molecular structure. This demonstrates the compound's role in the development of new chemical entities with potential applications in various fields (Branowska et al., 2022).
Study of Polymorphism : Terada et al. (2012) investigated the polymorphism of aromatic sulfonamides with fluorine groups, which is significant in understanding the physical properties of these compounds and their potential applications in materials science (Terada et al., 2012).
Photophysical Properties : Öncül, Öztürk, and Pişkin (2021) explored the photophysicochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, indicating its potential use in photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
Structural and Theoretical Analysis : Sarojini, Krishnan, Kanakam, and Muthu (2012) conducted a comprehensive study on the structure, theoretical analysis, and characterization of a sulfonamide compound, highlighting its significance in the field of molecular chemistry (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Mecanismo De Acción
Safety and Hazards
4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been associated with acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Propiedades
IUPAC Name |
4-bromo-3-fluoro-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO2S/c1-6(2)12-15(13,14)7-3-4-8(10)9(11)5-7/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVRWXHXYCTNOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

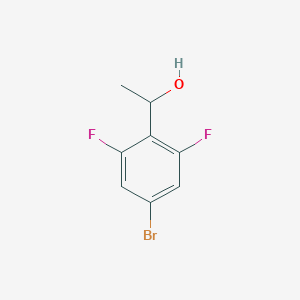
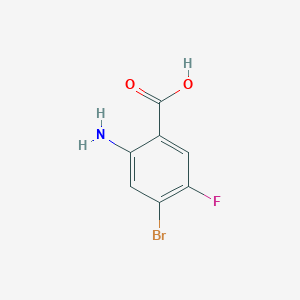
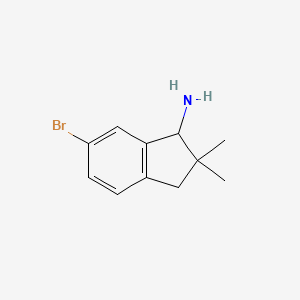
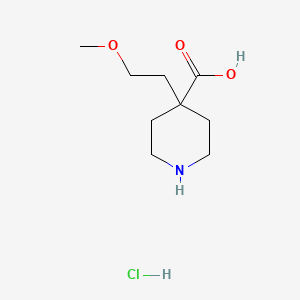
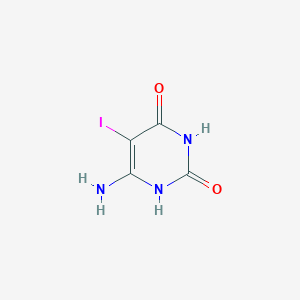
![7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1376401.png)

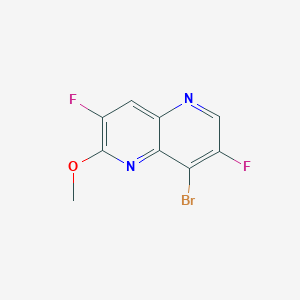
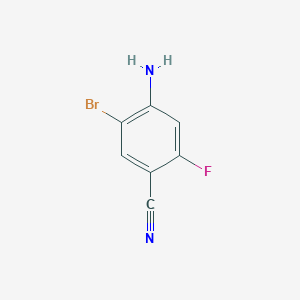
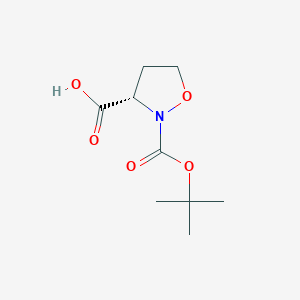
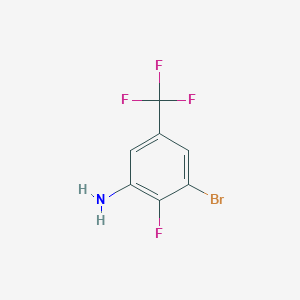
![4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1376410.png)
